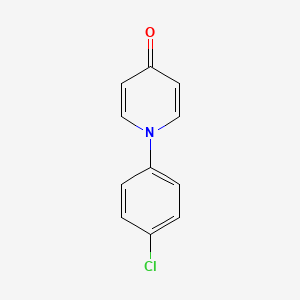
1-(4-Chlorophenyl)pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4(1H)-pyridinone is an organic compound that features a pyridinone ring substituted with a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-4(1H)-pyridinone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 2-pyridone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Chlorophenyl)pyridin-4-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted pyridinone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized pyridinone derivatives.
Reduction: Reduced pyridinone derivatives.
Substitution: Substituted pyridinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)pyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-4(1H)-pyridinone: Similar structure but with a bromine atom instead of chlorine.
1-(4-Fluorophenyl)-4(1H)-pyridinone: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Methylphenyl)-4(1H)-pyridinone: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 1-(4-Chlorophenyl)-4(1H)-pyridinone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Propiedades
Fórmula molecular |
C11H8ClNO |
|---|---|
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)pyridin-4-one |
InChI |
InChI=1S/C11H8ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-8H |
Clave InChI |
MSMMQUNYFGVACA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=CC(=O)C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















